2H-1,3,5-Oxadiazine-2,4(3H)-dione,6-amino-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

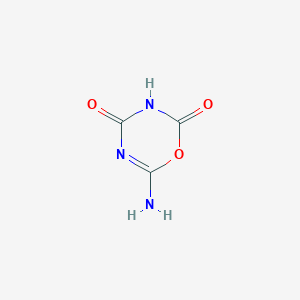

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization to form the oxadiazine ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Analyse Des Réactions Chimiques

Types of Reactions

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione may undergo various types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized heterocycle, while reduction could yield a more saturated ring system.

Applications De Recherche Scientifique

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione could have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological studies.

Medicine: Investigation of its potential as a therapeutic agent.

Industry: Use in the development of new materials or as a catalyst.

Mécanisme D'action

The mechanism of action of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds might include other heterocycles with nitrogen and oxygen atoms, such as oxadiazoles and oxazolidinones.

Uniqueness

The uniqueness of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione could lie in its specific ring structure and the presence of the imino group, which might confer unique reactivity or biological activity compared to other similar compounds.

Activité Biologique

Overview

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-amino-(9CI) (CAS Number: 188796-01-2) is a heterocyclic compound characterized by its unique nitrogen and oxygen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₃H₃N₃O₃

- Molecular Weight : 129.07 g/mol

- IUPAC Name : 6-amino-1,3,5-oxadiazine-2,4-dione

The biological activity of 2H-1,3,5-Oxadiazine is believed to be mediated through its interactions with various molecular targets. The imino group in its structure may facilitate binding to specific enzymes or receptors, thus altering their activity and affecting cellular pathways.

Antimicrobial Activity

Research indicates that 2H-1,3,5-Oxadiazine derivatives exhibit significant antimicrobial properties against a range of pathogens. A study demonstrated that compounds similar to 2H-1,3,5-Oxadiazine showed inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Antitumor Activity

Several studies have highlighted the antitumor potential of oxadiazine derivatives. For instance:

- Case Study : A derivative of 2H-1,3,5-Oxadiazine was tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed IC50 values comparable to established chemotherapeutic agents.

- Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazines have also been investigated. Research has shown that these compounds can inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µg/mL | |

| Antitumor | HeLa Cells | 15 µM | |

| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of TNF-α production |

Synthesis and Derivative Studies

The synthesis of 2H-1,3,5-Oxadiazine typically involves cyclization reactions with hydrazine derivatives and carbonyl compounds under controlled conditions. Variations in synthesis have led to the development of multiple derivatives with enhanced biological activities.

Notable Derivatives

- 5-Fluoro Derivative : Exhibited increased antitumor activity compared to the parent compound.

- Methyl Substituted Derivative : Showed improved antimicrobial efficacy.

Propriétés

IUPAC Name |

6-amino-1,3,5-oxadiazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCOMXCPOLRYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.